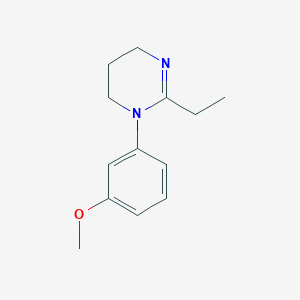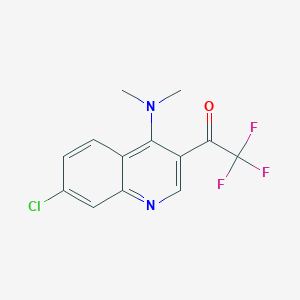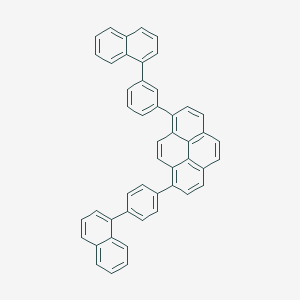
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is a complex organic compound that features a pyrene core substituted with naphthyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a pyrene derivative is coupled with naphthyl and phenyl boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is largely dependent on its application. In organic electronics, the compound acts as a hole transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated aromatic structure, which allows for efficient charge transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Used as a hole transport material in OLEDs and OPVs.
1-(4-Fluoro-phenyl)-3-naphthalen-1-yl-urea:
Uniqueness
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe.
Propriétés
Formule moléculaire |
C48H30 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
1-(3-naphthalen-1-ylphenyl)-8-(4-naphthalen-1-ylphenyl)pyrene |
InChI |
InChI=1S/C48H30/c1-3-14-39-31(8-1)10-6-16-41(39)33-18-20-34(21-19-33)43-26-24-35-22-23-36-25-27-44(46-29-28-45(43)47(35)48(36)46)38-13-5-12-37(30-38)42-17-7-11-32-9-2-4-15-40(32)42/h1-30H |
Clé InChI |
CZJMWTPOLPTHFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


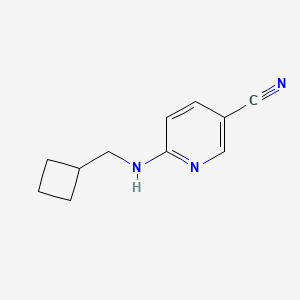
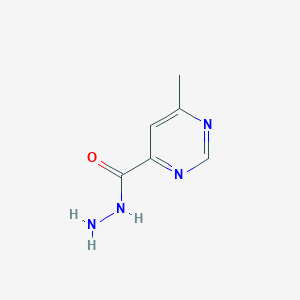

![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
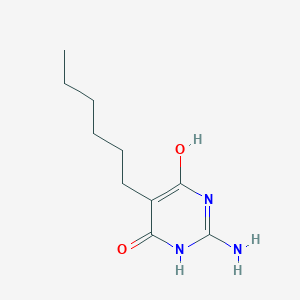
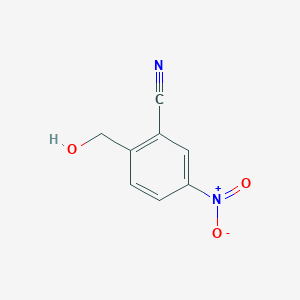
![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)
